molecular formula C9H17Br B2535617 1-(5-Bromopentyl)-2-methylcyclopropane CAS No. 2551117-69-0

1-(5-Bromopentyl)-2-methylcyclopropane

Cat. No.: B2535617
CAS No.: 2551117-69-0
M. Wt: 205.139
InChI Key: MGGZVDMSOHKZNA-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-2-methylcyclopropane: is an organic compound that features a cyclopropane ring substituted with a 5-bromopentyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentyl)-2-methylcyclopropane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylcyclopropane and 1,5-dibromopentane.

    Reaction Conditions: The reaction between 2-methylcyclopropane and 1,5-dibromopentane is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentyl)-2-methylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 5-bromopentyl group can be substituted with other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, and thiols.

    Oxidation Reactions: Products include alcohols and carboxylic acids.

    Reduction Reactions: Products include alkanes.

Scientific Research Applications

1-(5-Bromopentyl)-2-methylcyclopropane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to study biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-2-methylcyclopropane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate biological pathways and molecular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobutyl)-2-methylcyclopropane
  • 1-(6-Bromohexyl)-2-methylcyclopropane
  • 1-(5-Bromopentyl)-1-methylcyclopropane

Comparison

1-(5-Bromopentyl)-2-methylcyclopropane is unique due to the specific positioning of the bromine atom and the length of the carbon chain. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the length of the carbon chain can affect the compound’s solubility, boiling point, and interaction with other molecules.

Properties

IUPAC Name

1-(5-bromopentyl)-2-methylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-8-7-9(8)5-3-2-4-6-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZVDMSOHKZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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